2-Benzhydryl-2-nitro-1H-indene-1,3(2H)-dione
Overview
Description
2-Benzhydryl-2-nitro-1H-indene-1,3(2H)-dione is a complex organic compound that features both nitro and indene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One possible route could involve the nitration of an indene derivative followed by the introduction of the benzhydryl group through a Friedel-Crafts alkylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as considerations for safety, waste management, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-2-nitro-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.
Scientific Research Applications
2-Benzhydryl-2-nitro-1H-indene-1,3(2H)-dione may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-2-nitro-1H-indene-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other nitro-indene derivatives or benzhydryl-substituted compounds. Examples could be:
- 2-Benzhydryl-1H-indene-1,3(2H)-dione
- 2-Nitro-1H-indene-1,3(2H)-dione
Uniqueness
The uniqueness of 2-Benzhydryl-2-nitro-1H-indene-1,3(2H)-dione lies in its specific combination of functional groups, which can impart unique chemical and physical properties
Properties
IUPAC Name |
2-benzhydryl-2-nitroindene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c24-20-17-13-7-8-14-18(17)21(25)22(20,23(26)27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXISFVVBPJGCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230034 | |
Record name | 2-(Diphenylmethyl)-2-nitro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7438-81-5 | |
Record name | 2-(Diphenylmethyl)-2-nitro-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7438-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diphenylmethyl)-2-nitro-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZHYDRYL-2-NITRO-INDAN-1,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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